![molecular formula C19H25N3O4 B2443264 1-((1-(苯并[d][1,3]二氧杂环戊烯-5-基)-5-氧代吡咯烷-3-基)甲基)-3-环己基脲 CAS No. 955257-76-8](/img/structure/B2443264.png)
1-((1-(苯并[d][1,3]二氧杂环戊烯-5-基)-5-氧代吡咯烷-3-基)甲基)-3-环己基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a cyclohexylurea group
科学研究应用
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
作用机制
Target of Action
Similar compounds with abenzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines
Mode of Action
Compounds with similar structures have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
As mentioned earlier, similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . These effects at the molecular and cellular level could potentially lead to a reduction in cancer cell proliferation and tumor growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole structure.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a diketone.
Coupling of the Benzo[d][1,3]dioxole and Pyrrolidinone Units: This step involves the formation of a carbon-nitrogen bond between the benzo[d][1,3]dioxole and the pyrrolidinone units.
Introduction of the Cyclohexylurea Group: The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea and benzo[d][1,3]dioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted urea and benzo[d][1,3]dioxole derivatives.
相似化合物的比较
Similar Compounds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylurea: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea is unique due to the presence of the cyclohexylurea group, which can impart different physicochemical properties compared to its analogs. This can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c23-18-8-13(10-20-19(24)21-14-4-2-1-3-5-14)11-22(18)15-6-7-16-17(9-15)26-12-25-16/h6-7,9,13-14H,1-5,8,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOYLGHYLQNHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
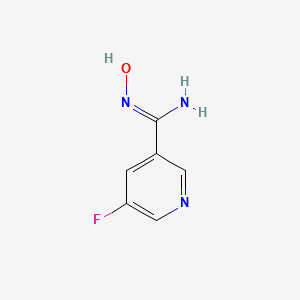

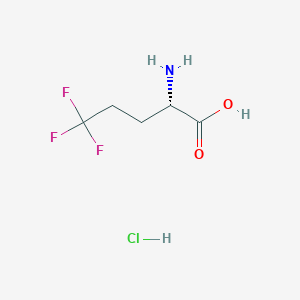
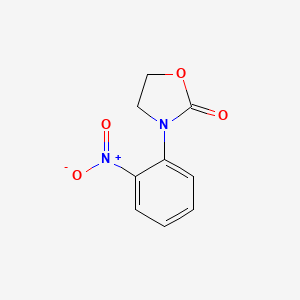
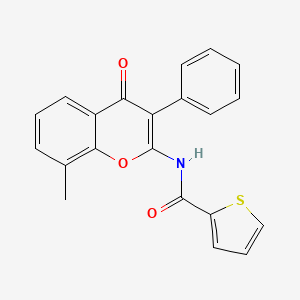
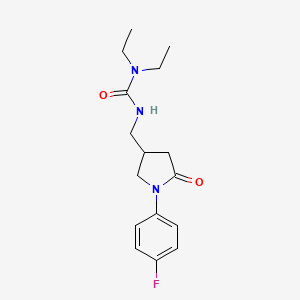
![methyl 3-[(3,4-dimethylphenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2443190.png)
![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)
acetate](/img/structure/B2443193.png)
![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)
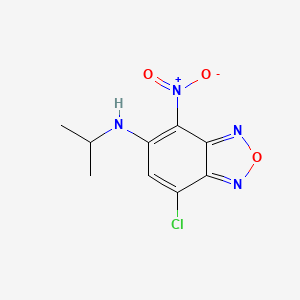
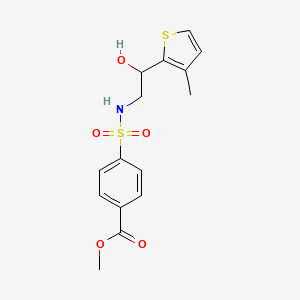
![4-[3-(2-Bromo-4-fluorophenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2443204.png)
